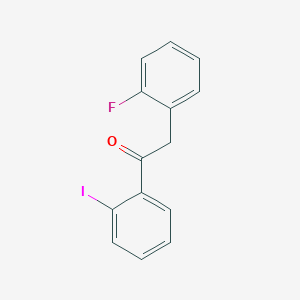

2-(2-Fluorophenyl)-2'-iodoacetophenone

Description

2-(2-Fluorophenyl)-2'-iodoacetophenone (CAS: 898784-00-4) is a halogenated acetophenone derivative with a fluorine atom in the ortho-position of one phenyl ring and an iodine atom in the ortho'-position of the acetophenone moiety. Its molecular formula is C₁₄H₁₀FIO (molecular weight: 340.13 g/mol). This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis, particularly in cross-coupling reactions due to the reactivity of the iodine substituent .

Properties

IUPAC Name |

2-(2-fluorophenyl)-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDENDEQQGSYZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642345 | |

| Record name | 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-73-1 | |

| Record name | Ethanone, 2-(2-fluorophenyl)-1-(2-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method starts with 2-fluoroacetophenone, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane to facilitate the process.

Industrial Production Methods

Industrial production of 2-(2-Fluorophenyl)-2’-iodoacetophenone may involve scalable methods that ensure high yield and purity. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Substitution: Products include azides, nitriles, and other substituted derivatives.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the corresponding carboxylic acid.

Coupling: Biaryl compounds are the primary products.

Scientific Research Applications

2-(2-Fluorophenyl)-2’-iodoacetophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive molecules.

Medicine: Explored for its role in the development of pharmaceutical intermediates and potential therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2’-iodoacetophenone in chemical reactions involves the activation of the aromatic ring and the ketone group. The fluorine atom increases the electron density on the ring, making it more reactive towards electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The ketone group can undergo nucleophilic addition or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Positional Isomers of Fluorine and Iodo Substituents

Key Observations :

- Positional Effects : The ortho-fluorine in the target compound induces steric hindrance and electronic withdrawal, enhancing electrophilicity at the iodine site for nucleophilic substitution. In contrast, para-fluorine isomers exhibit higher symmetry and solubility .

- Reactivity : Ortho-iodo derivatives (e.g., 2'-I) are more reactive in cross-coupling reactions than para-iodo analogues due to proximity to the ketone group .

Halogen Substitution (Fluorine vs. Chlorine vs. Bromine)

Key Observations :

Functional Group Variation (Cyano vs. Iodo)

Key Observations :

- Reactivity: Cyano groups participate in nucleophilic additions, whereas iodo groups are pivotal in metal-catalyzed couplings.

- Thermal Properties: Cyano derivatives exhibit higher predicted boiling points (~445°C) compared to halogenated analogues (~340–360°C) due to stronger dipole interactions .

Parent Compound Comparison: 2'-Iodoacetophenone

Key Observations :

- Molecular Weight: Addition of a fluorophenyl group to 2'-iodoacetophenone increases molecular weight by ~94 g/mol, impacting solubility and crystallinity.

- Applications: The parent compound (2'-iodoacetophenone) is a versatile intermediate, while fluorinated derivatives are tailored for specific pharmaceutical targets .

Biological Activity

2-(2-Fluorophenyl)-2'-iodoacetophenone is an organic compound classified as an aromatic ketone, characterized by the presence of both a fluorine atom and an iodine atom. This unique structure imparts distinct electronic properties, making it a subject of interest in various fields, including medicinal chemistry and material science. The compound's biological activity has been investigated for its potential applications in drug development and synthetic chemistry.

- Molecular Formula : C15H12F I O

- Molecular Weight : 364.16 g/mol

- CAS Number : 898784-73-1

The biological activity of 2-(2-Fluorophenyl)-2'-iodoacetophenone is largely attributed to its ability to undergo various chemical reactions, including:

- Nucleophilic Substitution : The iodine atom acts as a leaving group, facilitating substitution reactions with nucleophiles.

- Electrophilic Aromatic Substitution : The fluorine atom enhances the electron density on the aromatic ring, increasing its reactivity towards electrophiles.

- Redox Reactions : The compound can be oxidized to yield more reactive species or reduced to alcohols under certain conditions.

Biological Activity Overview

Research indicates that 2-(2-Fluorophenyl)-2'-iodoacetophenone exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

- Anticancer Potential : Investigations into its cytotoxic effects reveal promising activity against cancer cell lines, notably through apoptosis induction mechanisms.

- Pharmacological Applications : The compound has been explored as a precursor in the synthesis of bioactive molecules and pharmaceutical intermediates.

Anticancer Activity

A study evaluated the cytotoxic effects of 2-(2-Fluorophenyl)-2'-iodoacetophenone on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values demonstrating its effectiveness compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|

| MCF-7 (Breast) | 25.4 | Doxorubicin (30 µM) |

| A549 (Lung) | 18.7 | Cisplatin (20 µM) |

Antimicrobial Studies

In vitro studies assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating its potential as an antibacterial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Comparative Analysis with Similar Compounds

The biological activity of 2-(2-Fluorophenyl)-2'-iodoacetophenone can be contrasted with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoroacetophenone | Lacks iodine | Lower reactivity |

| 2-Iodoacetophenone | Lacks fluorine | Different electronic properties |

| 2-(2-Chlorophenyl)-2'-iodoacetophenone | Chlorine instead of fluorine | Varies in reactivity and selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.